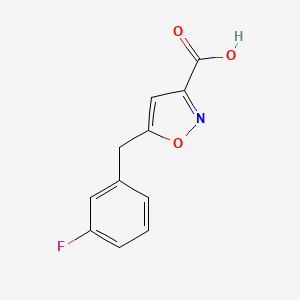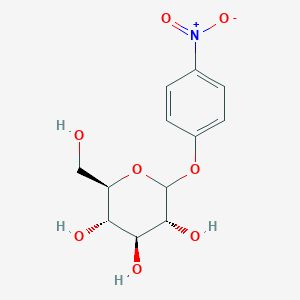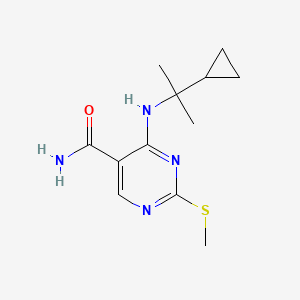
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones.
Introduction of the Methylthio Group: Using methylthiolating agents such as methyl iodide.
Amination: Introducing the cyclopropylpropan-2-yl group through nucleophilic substitution reactions.
Carboxamide Formation: Converting the intermediate to the final carboxamide form using appropriate reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can act by:
Inhibiting Enzymes: Binding to active sites and blocking substrate access.
Modulating Receptors: Acting as agonists or antagonists to various receptors.
Interfering with DNA/RNA: Binding to nucleic acids and affecting replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the cyclopropylpropan-2-yl group.
2-(Methylthio)-4-(propylamino)pyrimidine-5-carboxamide: Different alkyl group on the amino substituent.
4-((2-Cyclopropylpropan-2-yl)amino)-2-(ethylthio)pyrimidine-5-carboxamide: Ethylthio instead of methylthio group.
Uniqueness
The unique combination of the cyclopropylpropan-2-yl group and the methylthio group in 4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide may confer distinct biological properties, such as increased binding affinity to certain targets or enhanced metabolic stability.
Propriétés
Formule moléculaire |
C12H18N4OS |
|---|---|
Poids moléculaire |
266.37 g/mol |
Nom IUPAC |
4-(2-cyclopropylpropan-2-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H18N4OS/c1-12(2,7-4-5-7)16-10-8(9(13)17)6-14-11(15-10)18-3/h6-7H,4-5H2,1-3H3,(H2,13,17)(H,14,15,16) |
Clé InChI |
OCQBSVMISUENCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CC1)NC2=NC(=NC=C2C(=O)N)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
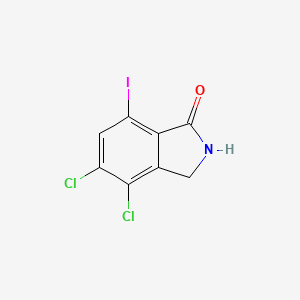
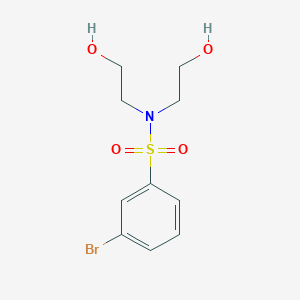

![3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B8498742.png)
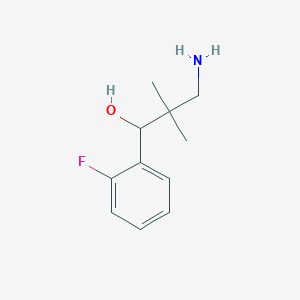
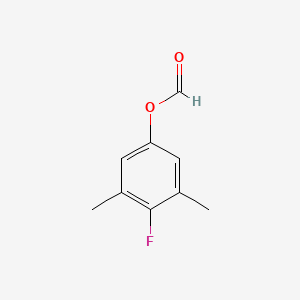
![1h-Imidazole,2-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-4-[(phenylthio)methyl]-](/img/structure/B8498770.png)
![(S)-3-[1-(4-bromo-phenyl)-ethyl]-1,1-dimethyl-urea](/img/structure/B8498778.png)
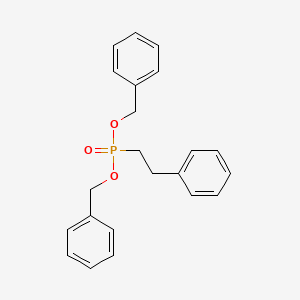

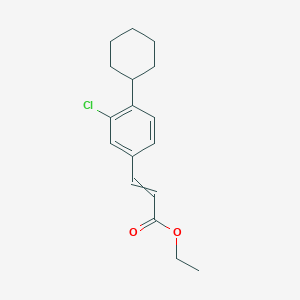
![2-[3-(2-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B8498811.png)
